molecular formula C12H9ClN6O7 B11700407 N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11700407
M. Wt: 384.69 g/mol
InChI Key: LYRGJXAWEONRLR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group and a dinitropyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is as follows:

    Nitration: The starting material, 2-chloro-4-nitroaniline, undergoes nitration to introduce the nitro group.

    Acylation: The nitrated product is then acylated with 2-chloroacetyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 5-methyl-3,4-dinitropyrazole to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential involvement in redox reactions, while the pyrazole ring may contribute to binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(3,4-dinitro-1H-pyrazol-1-yl)acetamide
  • N-(2-chloro-4-nitrophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is unique due to the presence of both a chlorinated nitrophenyl group and a dinitropyrazolyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9ClN6O7

Molecular Weight

384.69 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H9ClN6O7/c1-6-11(18(23)24)12(19(25)26)15-16(6)5-10(20)14-9-3-2-7(17(21)22)4-8(9)13/h2-4H,5H2,1H3,(H,14,20)

InChI Key

LYRGJXAWEONRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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